7-Chloro-1-(4-methylanilino)anthracene-9,10-dione
Description
7-Chloro-1-(4-methylanilino)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by a chloro group at position 7 and a 4-methylanilino group at position 1 of the anthracene-9,10-dione scaffold. Anthraquinones are renowned for their diverse applications, including use as dyes, DNA intercalators, redox-active sensors, and bioactive agents . The substitution pattern on the anthraquinone core significantly influences its physicochemical and biological properties. The chloro group (electron-withdrawing) and 4-methylanilino moiety (electron-donating due to the methyl substituent) synergistically modulate electronic distribution, solubility, and intermolecular interactions .
Properties
CAS No. |
61100-66-1 |
|---|---|
Molecular Formula |
C21H14ClNO2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
7-chloro-1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)17-11-13(22)7-10-15(17)20(16)24/h2-11,23H,1H3 |
InChI Key |
LSXARLIMVULHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 7-Chloroanthracene-9,10-dione (7-Chloroanthraquinone)
The synthesis typically begins with 7-chloroanthracene-9,10-dione, which can be prepared by selective chlorination of anthraquinone or purchased commercially. The 7-position is favored for halogenation due to electronic and steric factors.
Amination at the 1-Position
The key step is the substitution of the 1-position carbonyl or adjacent carbon with the 4-methylanilino group. Common methods include:
- Nucleophilic aromatic substitution (SNAr): Reaction of 7-chloroanthraquinone with 4-methylaniline under reflux in polar solvents (e.g., ethanol, DMF) facilitates the displacement of a suitable leaving group or direct addition to the carbonyl followed by rearrangement.
- Reductive amination: In some protocols, the anthraquinone is first reduced to anthracene-9,10-diol or hydroxy derivatives, which then react with 4-methylaniline to form the aminoanthraquinone.
- Catalytic amination: Metal-catalyzed C-N bond formation using palladium or copper catalysts can be employed for the coupling of the chloro-substituted anthraquinone with anilines, enhancing yield and selectivity.
Reaction Conditions and Catalysts
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are commonly used.
- Temperature: Reflux conditions (80–150°C) are typical to drive the substitution reactions.
- Catalysts: Lewis acids or transition metal catalysts (Pd, Cu) may be used to promote amination.
- Bases: Mild bases like triethylamine or sodium carbonate can facilitate the reaction by deprotonating the amine.
Purification
The crude product is usually purified by recrystallization from solvents such as ethanol, acetic acid, or by chromatographic techniques to obtain the pure 7-chloro-1-(4-methylanilino)anthracene-9,10-dione.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Anthraquinone + Chlorinating agent (e.g., Cl2, SO2Cl2) | Controlled halogenation at 7-position, solvent (CCl4), 0–50°C | 7-Chloroanthraquinone | 60–80 |
| 2 | 7-Chloroanthraquinone + 4-Methylaniline | Reflux in DMF, base (Et3N), Pd or Cu catalyst optional | This compound | 50–75 |
Research Discoveries and Methodological Advances
- Recent studies have improved the selectivity and yield of amination reactions on anthraquinones by employing microwave-assisted synthesis and solvent-free conditions , reducing reaction times and environmental impact.
- The use of Lewis acid catalysts such as indium bromide has been shown to facilitate annulation and amination reactions on aminoanthraquinones under mild conditions, improving diastereoselectivity and yield.
- Multicomponent reactions have been explored for the synthesis of anthracene derivatives, but for the specific substitution pattern of 7-chloro and 1-(4-methylanilino), direct nucleophilic substitution remains the most efficient.
- Functionalization methods reviewed over the last 25 years emphasize the importance of direct C-H functionalization and metal-catalyzed cross-coupling for anthraquinone derivatives, which could be adapted for this compound to improve synthetic routes.
Summary Table of Preparation Methods
Chemical Reactions Analysis
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione and its derivatives often involves interaction with cellular proteins and DNA. For instance, in anticancer applications, the compound may inhibit topoisomerases, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and applications of 7-Chloro-1-(4-methylanilino)anthracene-9,10-dione with analogous compounds:
Key Observations:
- Solubility: Anthraquinones with polar substituents (e.g., hydroxyl in Solvent Violet 13) exhibit higher aqueous solubility, whereas hydrophobic groups (e.g., methylanilino or methoxyphenyl) reduce solubility. The target compound’s chloro group may slightly improve solubility in nonpolar solvents compared to unsubstituted analogs .
- Biological Activity: Substituted anthraquinones, such as emodin derivatives, demonstrate antimicrobial and antitumor activities due to interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition). The chloro and methylanilino groups in the target compound may enhance binding to cellular targets via hydrophobic and hydrogen-bonding interactions .
Biological Activity
7-Chloro-1-(4-methylanilino)anthracene-9,10-dione is a synthetic compound belonging to the anthracenedione family, recognized for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12ClN1O2
- Molecular Weight : 273.72 g/mol
- CAS Number : 61100-65-0
The compound features a chloro group at position 7 and a para-methyl aniline substituent, which are critical for its biological activity. The anthracene backbone provides a planar structure conducive to intercalation with DNA.
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA strands. This interaction disrupts DNA replication and transcription processes, leading to cellular apoptosis. Additionally, the compound exhibits inhibition of key enzymes involved in cell proliferation, such as topoisomerases and kinases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer activity .
Mechanistic Insights
The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and subsequent cell death. Studies have shown that treatment with the compound results in increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It demonstrates activity against a range of bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
